Ambenoxan

Central Muscle Relaxant Therapeutic Index Behavioral Pharmacology

Ambenoxan, a 1,4-benzodioxane derivative (IUPAC: N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2-methoxyethoxy)ethanamine), is a centrally acting skeletal muscle relaxant first characterized in the late 1960s and assigned the INN designation in 1969. Its molecular formula is C14H21NO4, with a molecular weight of 267.32 g/mol for the free base, while the hydrochloride salt (CAS 1617-99-8) has a molecular weight of 303.78 g/mol.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 2455-84-7
Cat. No. B1665345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbenoxan
CAS2455-84-7
Synonymsambenoxan
ambenoxan hydrochloride
WB 4109
WB-4109
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCOCCOCCNCC1COC2=CC=CC=C2O1
InChIInChI=1S/C14H21NO4/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12/h2-5,12,15H,6-11H2,1H3
InChIKeyIRDXKUVPWPVZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ambenoxan (CAS 2455-84-7): Central Skeletal Muscle Relaxant Procurement Specifications and Research Applications


Ambenoxan, a 1,4-benzodioxane derivative (IUPAC: N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2-methoxyethoxy)ethanamine), is a centrally acting skeletal muscle relaxant first characterized in the late 1960s and assigned the INN designation in 1969 [1]. Its molecular formula is C14H21NO4, with a molecular weight of 267.32 g/mol for the free base, while the hydrochloride salt (CAS 1617-99-8) has a molecular weight of 303.78 g/mol . As a racemic mixture, Ambenoxan acts upon brain and spinal mechanisms to produce skeletal muscle flaccidity without loss of the righting reflex across multiple preclinical species, including mice, rats, rabbits, dogs, and monkeys [2]. The compound is commercially available as the free base or hydrochloride salt for research purposes only, not for human therapeutic use .

Ambenoxan vs. Generic Muscle Relaxants: Why Structural Analogs Fail to Replicate Its Pharmacodynamic Selectivity


Centrally acting muscle relaxants (e.g., mephenesin, meprobamate, methocarbamol) exhibit significant overlap between doses required for therapeutic muscle relaxation (hypotonia) and those causing unwanted sedation or loss of consciousness (loss of righting reflex), limiting their therapeutic window. In contrast, Ambenoxan demonstrates a statistically greater separation between these two responses, providing a wider margin of safety and making it a superior research tool for dissecting central muscle relaxation mechanisms without confounding sedative effects [1]. Generic substitution with structurally similar benzodioxane analogs (e.g., WB 4123) or other centrally acting relaxants cannot replicate this specific separation profile, which is essential for reproducible in vivo pharmacology studies and for screening novel compounds against a well-characterized, selective comparator [1].

Ambenoxan (CAS 2455-84-7) Comparative Evidence: Quantitative Differentiation from Analogs and Alternative Muscle Relaxants


Superior Functional Separation Between Hypotonia and Sedation: A Quantitative Comparison with Mephenesin, Meprobamate, Methocarbamol, and WB 4123

In a direct head-to-head comparison in mice, Ambenoxan exhibited a significantly greater separation between the dose-response curves for loss of muscle tone (hypotonia) and loss of the righting reflex compared to clinically used muscle relaxants. Analysis of the slopes of the regression lines revealed that Ambenoxan provides a wider functional margin, meaning the dose required to induce sedation is substantially higher relative to the dose needed for muscle relaxation [1].

Central Muscle Relaxant Therapeutic Index Behavioral Pharmacology

Route-Dependent Oral Bioavailability: A 2-Fold Difference in Acute Toxicity Distinguishes Ambenoxan from Intravenous-Only Muscle Relaxants

Acute toxicity studies in mice demonstrate that Ambenoxan is approximately twice as toxic when administered orally compared to the subcutaneous route. This 2-fold difference indicates effective gastrointestinal absorption, distinguishing it from peripherally acting neuromuscular blockers that lack oral bioavailability [1]. The LD50 values for intravenous, subcutaneous, and oral routes are reported in the primary pharmacology paper [2].

ADME Toxicology Oral Bioavailability

Absence of Peripheral Neuromuscular Blockade: Ambenoxan is a Pure Central Muscle Relaxant Unlike Depolarizing/Non-Depolarizing Blockers

Ambenoxan has no peripheral neuromuscular blocking properties, as demonstrated in isolated nerve-muscle preparations and in vivo experiments [1]. In contrast, clinically used muscle relaxants such as succinylcholine (depolarizing) or pancuronium (non-depolarizing) act directly at the neuromuscular junction to block acetylcholine receptors, causing paralysis and respiratory depression.

Neuromuscular Junction Pharmacology Safety Pharmacology

Broad Preclinical Species Validity: Ambenoxan Maintains Righting Reflex Preservation Across Mice, Rats, Rabbits, Dogs, and Monkeys

Ambenoxan produces skeletal muscle flaccidity without loss of the righting reflex across five distinct preclinical species: mice, rats, rabbits, dogs, and monkeys [1]. This consistent pharmacological profile across rodent and non-rodent species is not uniformly observed with other centrally acting muscle relaxants (e.g., chlorzoxazone shows species-dependent efficacy) [2].

Comparative Pharmacology Translational Research Species Scaling

Unique Adrenergic Modulatory Profile: Differential Effect on Epinephrine vs. Norepinephrine Pressor Responses

In anesthetized cats, Ambenoxan lowered blood pressure and selectively reduced the pressor response to epinephrine while having no effect on the pressor response to norepinephrine [1]. This differential modulation distinguishes Ambenoxan from non-selective adrenergic antagonists and suggests a unique interaction with adrenergic signaling pathways, possibly involving α2-adrenoceptors as predicted by computational models [2].

Adrenergic Pharmacology Cardiovascular Mechanism of Action

Optimal Use Cases for Ambenoxan (CAS 2455-84-7) in Preclinical Pharmacology and Drug Discovery


Functional Dissection of Central vs. Peripheral Muscle Relaxation Mechanisms

Ambenoxan's absence of peripheral neuromuscular blockade and its selective central action make it an ideal tool compound for in vivo studies aiming to isolate central nervous system contributions to muscle relaxation. Researchers can use Ambenoxan to differentiate central effects from peripheral neuromuscular junction effects in models of spasticity, decerebrate rigidity, and reflex inhibition, as demonstrated by its ability to depress or abolish decerebrate rigidity in rabbits without affecting neuromuscular transmission [1].

Screening and Benchmarking Novel Central Muscle Relaxant Candidates

Due to its well-characterized, statistically significant separation between hypotonia and sedation, Ambenoxan serves as a robust positive control and benchmark in comparative pharmacology studies. When screening novel compounds for central muscle relaxant activity, Ambenoxan provides a quantifiable reference for evaluating therapeutic index improvements and for validating assay sensitivity across mouse and rat behavioral models, as established in the comparative study by Cymbalist and Shapero (1974) [2].

Safety Pharmacology Assessment of Adrenergic and Cardiovascular Interactions

Ambenoxan's unique ability to selectively reduce epinephrine-induced pressor responses while sparing norepinephrine responses offers a distinct pharmacological signature for safety pharmacology panels. This compound can be employed as a reference standard in anesthetized animal models (e.g., cat or rat) to calibrate cardiovascular assays designed to detect adrenergic modulatory effects, complementing core battery studies with a centrally acting muscle relaxant that does not compromise respiratory function [1].

Cross-Species Pharmacodynamic Consistency in Translational Research

The documented efficacy of Ambenoxan across five species (mouse, rat, rabbit, dog, monkey) with preserved righting reflex supports its use as a translational bridging compound. Researchers requiring a centrally acting muscle relaxant with predictable, species-independent effects can rely on Ambenoxan for allometric scaling studies, comparative pharmacokinetic/pharmacodynamic modeling, and for validating species-specific differences in response to other muscle relaxants [1].

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